molecular formula C21H18N4O3 B13953824 methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate CAS No. 937279-05-5

methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate

Cat. No.: B13953824
CAS No.: 937279-05-5
M. Wt: 374.4 g/mol
InChI Key: CMIHYFNDEJDEQP-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with pyrazole intermediates under controlled conditions. The reaction may require catalysts such as acids or bases and is often carried out in organic solvents like ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1,2-dimethyl-3-oxo-5-(quinoxalin-6-yl)-2,3-dihydro-1H-pyrazol-4-yl)benzoate: Known for its unique structure and potential biological activities.

    Other Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share similar structural features and are studied for their diverse applications.

Uniqueness

This compound stands out due to its specific quinoxaline and pyrazole moieties, which contribute to its distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

937279-05-5

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 3-(1,2-dimethyl-3-oxo-5-quinoxalin-6-ylpyrazol-4-yl)benzoate

InChI

InChI=1S/C21H18N4O3/c1-24-19(14-7-8-16-17(12-14)23-10-9-22-16)18(20(26)25(24)2)13-5-4-6-15(11-13)21(27)28-3/h4-12H,1-3H3

InChI Key

CMIHYFNDEJDEQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C)C2=CC(=CC=C2)C(=O)OC)C3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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